molecular formula C13H17NO B15255654 1-(2-Ethylphenyl)piperidin-2-one

1-(2-Ethylphenyl)piperidin-2-one

Cat. No.: B15255654
M. Wt: 203.28 g/mol
InChI Key: MGLRTNRFSXNHHJ-UHFFFAOYSA-N
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Description

1-(2-Ethylphenyl)piperidin-2-one is a heterocyclic compound featuring a piperidin-2-one core substituted at the nitrogen atom with a 2-ethylphenyl group. The ortho-ethyl substitution on the phenyl ring introduces steric and electronic effects that differentiate it from para-substituted analogs, influencing its physicochemical properties and interactions with biological targets.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

1-(2-ethylphenyl)piperidin-2-one

InChI

InChI=1S/C13H17NO/c1-2-11-7-3-4-8-12(11)14-10-6-5-9-13(14)15/h3-4,7-8H,2,5-6,9-10H2,1H3

InChI Key

MGLRTNRFSXNHHJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2CCCCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Ethylphenyl)piperidin-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-ethylphenylamine with a suitable carbonyl compound in the presence of a catalyst can lead to the formation of the desired piperidinone. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods. One such method includes the use of palladium-catalyzed hydrogenation reactions, where the precursor compounds are subjected to hydrogen gas in the presence of a palladium catalyst. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethylphenyl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo substitution reactions where the ethyl group or the phenyl ring is replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(2-Ethylphenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For instance, piperidinone derivatives are known to interact with neurotransmitter receptors in the CNS, leading to analgesic or sedative effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs of 1-(2-Ethylphenyl)piperidin-2-one include derivatives with varying substituents on the phenyl ring or modifications to the piperidinone core. Below is a comparative analysis:

Table 1: Comparison of this compound with Para-Substituted Derivatives
Compound Name Substituent Position/Type CAS Number Molecular Weight Boiling Point (°C) Density (g/cm³) Key Properties/Applications
This compound 2-Ethylphenyl Not reported ~217.27* ~400 (estimated) ~1.1 (estimated) Potential neuroactivity; steric hindrance from ortho substitution
1-(4-Iodophenyl)piperidin-2-one 4-Iodophenyl 385425-15-0 301.12 446.1 (predicted) 1.670 Intermediate in drug synthesis; high molecular weight due to iodine
1-(4-Bromophenyl)piperidin-2-one 4-Bromophenyl 27471-43-8 226.11 - - Halogenated analog; used in cross-coupling reactions
1-(4-Nitrophenyl)piperidin-2-one 4-Nitrophenyl 38560-30-4 206.21 - - Electron-withdrawing nitro group; research applications

*Calculated based on molecular formula C₁₃H₁₇NO.

Key Observations:
  • Ortho vs.
  • Halogenated Derivatives : Para-halogenated derivatives (e.g., 4-iodo, 4-bromo) exhibit higher molecular weights and boiling points due to halogen electronegativity and polarizability .
  • Electron-Withdrawing Groups : The 4-nitro derivative’s nitro group enhances electrophilicity, making it useful in reactions requiring electron-deficient aromatic systems .

Biological Activity

1-(2-Ethylphenyl)piperidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by an ethylphenyl substituent at the 1-position and a carbonyl group at the 2-position. This structure is crucial for its biological activity, influencing its interactions with various molecular targets.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent. Studies suggest that it may inhibit bacterial growth by disrupting membrane integrity and interfering with metabolic processes .
  • Anticancer Properties : Investigations into the anticancer effects of this compound reveal its ability to induce apoptosis in cancer cells. Mechanistic studies indicate that it may act through the modulation of cell signaling pathways associated with cell survival and proliferation .
  • Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to influence neurotransmitter uptake and modulate ion channel activity, which could be beneficial in treating conditions like Parkinson's disease .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been identified as a potent inhibitor of several enzymes, including acetylcholinesterase and urease. This inhibition is linked to its potential therapeutic effects in conditions such as Alzheimer's disease and urinary tract infections .
  • Receptor Interaction : It may also interact with G-protein-coupled receptors (GPCRs) and other neurotransmitter transporters, influencing neurotransmission and cellular signaling pathways .

Research Findings and Case Studies

Several studies have highlighted the biological activity spectrum of piperidine derivatives, including this compound:

Activity TypeObserved EffectsReferences
AntimicrobialInhibition against Salmonella typhi and Bacillus subtilis
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveModulation of neurotransmitter uptake
Enzyme InhibitionInhibition of acetylcholinesterase

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